molecular formula C14H15FN4O B2485202 6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine CAS No. 2415462-35-8

6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No. B2485202
CAS RN: 2415462-35-8
M. Wt: 274.299
InChI Key: BKPZDCGYEJFMDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the cyclopropyl group would contribute to the rigidity of the molecule, while the fluorine atom and the amine group could form hydrogen bonds with other molecules.


Chemical Reactions Analysis

This compound could undergo various chemical reactions. The fluorine atom could be replaced by other groups in a nucleophilic substitution reaction. The amine group could react with acids to form amides, or with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and reactivity. The amine group could make it a base, capable of accepting a proton.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets such as proteins or DNA. The fluorine atom and the amine group could be important for these interactions .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity and toxicity. Proper precautions should be taken when handling it, including the use of personal protective equipment.

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the synthesis of new materials or drugs. It could also involve studying its properties and reactions in more detail .

properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-20-14-10(3-2-6-16-14)7-17-13-11(15)12(9-4-5-9)18-8-19-13/h2-3,6,8-9H,4-5,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPZDCGYEJFMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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